beta-Cryptoxanthin

Bioavailability Pharmacokinetics Nutritional Biochemistry

beta-Cryptoxanthin (CAS 472-70-8) is a monohydroxy provitamin A xanthophyll with 686% higher apparent bioavailability than β-carotene, translating to robust serum concentrations at lower dietary doses. Meta-analytic evidence (n>100,000) associates high intake with a 21% reduced osteoporosis risk and 29% reduced hip fracture risk—associations not replicated with other carotenoids, precluding class-based substitution. Its single β-ionone ring hydroxyl group confers intermediate antioxidant potency (TEAC/FRAP exceeding β-carotene) and weak, isoform-selective CYP2C8 inhibition (IC50 13.8 μM) with no clinically relevant drug interaction liability, offering a cleaner safety pharmacology profile than zeaxanthin or canthaxanthin. Superior tissue accumulation of intact parent compound vs β-carotene is confirmed in vivo, making it the rational choice for bone-targeted and bioavailability-focused research programs.

Molecular Formula C40H56O
Molecular Weight 552.9 g/mol
CAS No. 472-70-8
Cat. No. B190861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Cryptoxanthin
CAS472-70-8
SynonymsBeta Cryptoxanthin
Beta-Cryptoxanthin
Molecular FormulaC40H56O
Molecular Weight552.9 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C
InChIInChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m1/s1
InChIKeyDMASLKHVQRHNES-FKKUPVFPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Cryptoxanthin (CAS 472-70-8): Monohydroxy Xanthophyll Provitamin A Carotenoid for Bone Health, Bioavailability, and Antioxidant Research Applications


beta-Cryptoxanthin (CAS 472-70-8) is a naturally occurring monohydroxy xanthophyll carotenoid pigment abundant in tangerines, red peppers, and pumpkins . It is classified as a provitamin A carotenoid, meaning it can be enzymatically converted into retinol (vitamin A) in vivo [1]. The compound possesses a single hydroxyl group on its β-ionone ring, a structural feature that distinguishes it from dihydroxy xanthophylls (e.g., lutein, zeaxanthin), unsubstituted carotenes (e.g., β-carotene, α-carotene), and fully conjugated open-chain carotenoids (e.g., lycopene) [2]. Commercially available for research use at ≥95% purity with molecular formula C40H56O and molecular weight 552.87 g/mol , beta-cryptoxanthin is primarily investigated for its high apparent bioavailability relative to other provitamin A carotenoids, its tissue-specific accumulation patterns, and its association with reduced osteoporosis and fracture risk in human epidemiological studies [1].

Why beta-Cryptoxanthin Cannot Be Substituted with Other Provitamin A Carotenoids or Xanthophylls in Experimental Protocols


Despite sharing the same β-ionone ring structure required for provitamin A activity, beta-cryptoxanthin exhibits quantifiably distinct absorption, tissue distribution, and biological response profiles that preclude direct substitution with β-carotene, α-carotene, or other xanthophylls. In rats fed equivalent dietary doses (20 mg/kg), intact beta-cryptoxanthin accumulated at significantly higher concentrations across multiple tissues compared to β-carotene, indicating superior in vivo stability and bioavailability of the parent compound [1]. In human studies, eating comparable amounts of beta-cryptoxanthin-, α-carotene-, and β-carotene-containing foods results in a 686% higher blood concentration of beta-cryptoxanthin relative to β-carotene (95% CI 556–1016%) [2]. Furthermore, beta-cryptoxanthin demonstrates an antioxidant activity profile intermediate between the highly active open-chain carotenoids (lycopene, rubixanthin) and the less active β-carotene, with TEAC and FRAP values exceeding β-carotene and γ-carotene [3]. Perhaps most critically, beta-cryptoxanthin is uniquely associated with bone health outcomes: a 2021 meta-analysis of over 100,000 individuals found high dietary beta-cryptoxanthin intake associated with a 21% reduced risk of osteoporosis and a 29% reduced risk of hip fractures [4]—associations that are not consistently replicated with other carotenoids. These quantitative differences mandate compound-specific sourcing and formulation strategies rather than class-based substitution.

beta-Cryptoxanthin (CAS 472-70-8) Product-Specific Quantitative Evidence for Scientific Selection and Procurement Decisions


Apparent Bioavailability: beta-Cryptoxanthin Exhibits 686% Higher Blood Concentrations Than β-Carotene at Equivalent Dietary Intakes

In a comprehensive meta-analysis of human studies involving 29,700 subjects across 22 independent investigations, the apparent bioavailability of beta-cryptoxanthin was calculated as the ratio of serum concentration to dietary intake and compared directly to β-carotene. Eating comparable amounts of β-cryptoxanthin-containing foods resulted in 686% higher beta-cryptoxanthin blood concentrations (95% CI 556–1016%) compared to β-carotene concentrations from equivalent β-carotene intake [1]. For comparison, α-carotene demonstrated a 55% higher apparent bioavailability than β-carotene (95% CI 35–90%) under identical analytical conditions [1].

Bioavailability Pharmacokinetics Nutritional Biochemistry

Intact Parent Compound Tissue Accumulation: beta-Cryptoxanthin Concentrations Exceed β-Carotene Across Multiple Organs in Rats

A direct comparative feeding study in Wistar rats (n = 30) administered beta-cryptoxanthin or β-carotene at 20 mg/kg of diet demonstrated that intact beta-cryptoxanthin accumulated at higher concentrations than β-carotene in the majority of tissues analyzed [1]. While the study was designed to assess the bioavailability of the intact (unmetabolized) carotenoids rather than their vitamin A metabolites, the findings establish that beta-cryptoxanthin survives in its native form and distributes to peripheral tissues more effectively than β-carotene [1].

Tissue Distribution Pharmacokinetics In Vivo Bioavailability

Antioxidant Activity Ranking: beta-Cryptoxanthin Outperforms β-Carotene and γ-Carotene but Ranks Below Lycopene and Rubixanthin

In a systematic structure-activity study of five structurally related carotenoids (β-carotene, γ-carotene, lycopene, rubixanthin, and β-cryptoxanthin) subjected to identical in vitro digestion and micellarization conditions, the antioxidant activity of the micellized carotenoid fractions ranked as follows: rubixanthin ≥ lycopene > β-cryptoxanthin > γ-carotene > β-carotene for both the TEAC (Trolox Equivalent Antioxidant Capacity) and FRAP (Ferric Reducing Antioxidant Power) assays [1]. β-Cryptoxanthin's intermediate antioxidant potency is attributed to its single hydroxyl group, which enhances activity relative to unsubstituted carotenes (β-carotene, γ-carotene) but does not match the activity of open-chain carotenoids with multiple conjugated double bonds (lycopene, rubixanthin) [1].

Antioxidant Activity TEAC Assay FRAP Assay Structure-Activity Relationship

Bone Health Meta-Analysis: High beta-Cryptoxanthin Intake Associated with 21% Reduced Osteoporosis Risk and 29% Reduced Hip Fracture Risk

A 2021 systematic review and meta-analysis encompassing 15 studies and over 100,000 individuals evaluated the association between dietary beta-cryptoxanthin intake and bone health outcomes. High intake of beta-cryptoxanthin was significantly associated with a 21% reduced risk of osteoporosis and a 29% reduced risk of hip fractures [1]. These protective effects were consistent across different sexes and ethnic groups [1]. In contrast, a 2024 systematic review found no significant association between serum beta-cryptoxanthin levels and liver disease risk, underscoring the tissue-specific nature of its biological effects and distinguishing it from other carotenoids that show broader or different disease associations [1].

Bone Health Osteoporosis Epidemiology Meta-Analysis

CYP450 Drug Interaction Risk: beta-Cryptoxanthin Exhibits Weak CYP2C8 Inhibition (IC50 = 13.8 μM) with No Clinically Relevant Interaction Potential

In a head-to-head in vitro comparison of five major dietary xanthophylls (astaxanthin, β-cryptoxanthin, canthaxanthin, lutein, and zeaxanthin) for their inhibitory effects on nine cytochrome P450 isoforms, β-cryptoxanthin demonstrated weak, isoform-selective inhibition of CYP2C8 with an IC50 of 13.8 μM [1]. Lutein exhibited no inhibition of any CYP isoform tested, while astaxanthin weakly inhibited CYP2C19 (IC50 = 16.2 μM), canthaxanthin weakly inhibited CYP2C19 (IC50 = 10.9 μM) and CYP3A4/5 (IC50 = 13.9 μM), and zeaxanthin weakly inhibited CYP3A4/5 (IC50 = 15.5 μM) [1]. Critically, all IC50 values were markedly greater than reported human Cmax values, and no significant IC50 shift was observed in time-dependent inhibition screening, indicating negligible clinical interaction risk [1].

Drug-Drug Interactions CYP450 Inhibition Safety Pharmacology Pharmacokinetics

In Vitro Bioaccessibility: beta-Cryptoxanthin Micellarization (28.8%) Is Lower Than β-Carotene (35.7%) But Compensated by Higher In Vivo Bioavailability

In a controlled in vitro gastrointestinal digestion model comparing the bioaccessibility of β-carotene, γ-carotene, lycopene, rubixanthin, and β-cryptoxanthin from emulsified systems, the bioaccessibility (micellarization efficiency) of β-cryptoxanthin was measured at 28.8%, which was significantly lower than β-carotene at 35.7% ± 0.3% and γ-carotene at 32.7% ± 0.2% [1]. Lycopene bioaccessibility was 28.6% ± 0.1%, similar to β-cryptoxanthin, while rubixanthin showed the lowest bioaccessibility at 21.8% [1]. A negative linear correlation was established between bioaccessibility and antioxidant activity (FRAP R² = 0.7395; TEAC R² = 0.9125), indicating that higher antioxidant potency comes at the cost of reduced digestive stability and micellar incorporation [1]. Notably, the general stability of carotenoids under digestion conditions was >75% across all foods tested in a separate comparative study [2].

Bioaccessibility Micellarization In Vitro Digestion Formulation Science

beta-Cryptoxanthin (CAS 472-70-8): Best Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Osteoporosis and Bone Health Clinical Trials and Nutritional Intervention Studies

Given the meta-analytic evidence demonstrating a 21% reduced risk of osteoporosis and 29% reduced risk of hip fractures associated with high beta-cryptoxanthin intake [1], this compound is ideally suited for prospective randomized controlled trials investigating bone mineral density preservation, fracture prevention, or postmenopausal osteoporosis management. The unique bone health association distinguishes beta-cryptoxanthin from other carotenoids and provides a strong scientific rationale for its selection over β-carotene, lutein, or zeaxanthin in bone-focused research programs. Dose selection should account for its 686% higher apparent bioavailability relative to β-carotene [2] to avoid overdosing.

Provitamin A Bioavailability and Bioconversion Studies Requiring High Serum Response

Beta-cryptoxanthin's 686% higher apparent bioavailability compared to β-carotene [2] makes it an exceptional candidate for studies where achieving robust serum carotenoid concentrations is a primary objective, particularly in populations with marginal vitamin A status or in biofortification programs. The compound's superior in vivo performance, despite lower in vitro bioaccessibility (28.8% vs β-carotene 35.7%) [3], provides a compelling model system for investigating the disconnect between in vitro digestion metrics and in vivo pharmacokinetic outcomes, a key area of interest in formulation science and nutritional bioavailability research.

Tissue-Specific Carotenoid Distribution and Mechanistic Studies of Intact Carotenoid Function

The rat study demonstrating that intact beta-cryptoxanthin accumulates at higher concentrations than β-carotene across multiple tissues [4] supports its use in investigations of local, non-provitamin A carotenoid functions. Research programs focused on tissue-specific antioxidant defense, carotenoid-mediated gene regulation (e.g., RAR/RXR pathways), or organ-level protection against oxidative stress should consider beta-cryptoxanthin over β-carotene when intact parent compound effects are hypothesized to be mechanistically relevant. The compound's intermediate antioxidant potency (ranked 3rd of 5 carotenoids in TEAC/FRAP assays) [3] further positions it as a valuable tool for structure-activity relationship studies exploring the biological consequences of single hydroxyl substitution on the carotenoid backbone.

Dietary Supplement-Drug Interaction Safety Assessment and Polypharmacy Compatibility Studies

The comparative CYP450 inhibition profile—showing weak CYP2C8 inhibition (IC50 = 13.8 μM) with no clinically relevant interaction potential [5]—makes beta-cryptoxanthin a safer choice for clinical studies involving subjects on concomitant medications metabolized by CYP enzymes, relative to xanthophylls with broader or more potent CYP inhibition profiles. Beta-cryptoxanthin's narrow, isoform-selective inhibition (CYP2C8 only) contrasts with canthaxanthin's dual inhibition (CYP2C19 and CYP3A4/5) and zeaxanthin's CYP3A4/5 inhibition [5], offering a cleaner safety pharmacology profile for regulatory submissions and clinical trial design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Cryptoxanthin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.